molecular formula C20H22N2O3S B6450886 4-(cyclobutylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549030-00-2

4-(cyclobutylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450886
CAS No.: 2549030-00-2
M. Wt: 370.5 g/mol
InChI Key: NKWHCVXGPMBJKN-UHFFFAOYSA-N
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Description

4-(cyclobutylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure containing sulfur and nitrogen heteroatoms. This compound features a cyclobutylmethyl group at position 4 and a 2,5-dimethylphenyl substituent at position 2 (Figure 1).

Properties

IUPAC Name

4-(cyclobutylmethyl)-2-(2,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-10-11-15(2)18(12-14)22-20(23)21(13-16-6-5-7-16)17-8-3-4-9-19(17)26(22,24)25/h3-4,8-12,16H,5-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWHCVXGPMBJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiadiazine scaffold is highly modifiable, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Key Features Reference
4-(cyclobutylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione Cyclobutylmethyl (C4), 2,5-dimethylphenyl (C2) Not provided Trione moiety; potential for enhanced metabolic stability
4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione 2-Chlorophenylmethyl (C4), 3,4-dimethylphenyl (C2) Not provided Chlorine atom may improve lipophilicity and membrane penetration
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione Chromone-fused system (C3), fluorine substituent 356.38 g/mol Fluorine enhances bioavailability; chromone moiety may confer anti-inflammatory activity
2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-[(4-methoxyphenyl)methyl]-1λ⁶,2,4-benzothiadiazine Pyrido-pyrimidinyl (C4), 4-methoxyphenylmethyl (C2) Not provided Extended aromatic system may improve DNA intercalation potential

Key Observations :

  • Cyclobutylmethyl vs.
  • Trione vs. Dione Systems : The trione moiety (three ketones) in the target compound could enhance hydrogen-bonding interactions with biological targets compared to dione derivatives (e.g., ), improving binding affinity.
  • Fluorine and Chlorine Effects : Fluorinated (e.g., ) and chlorinated (e.g., ) analogues exhibit improved metabolic stability and lipophilicity, which the target compound lacks.
Physicochemical and Crystallographic Properties

The crystal structure of 3-(6-fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione reveals intramolecular N–H⋯O hydrogen bonds and a dihedral angle of 54.28° between the chromone and benzothiadiazine planes . Such structural features influence solubility and packing efficiency, which are critical for formulation.

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